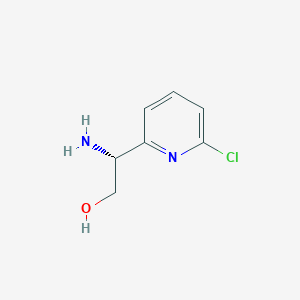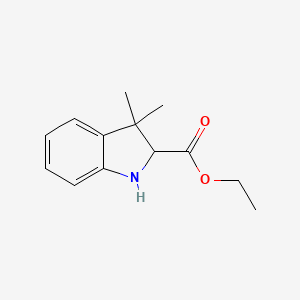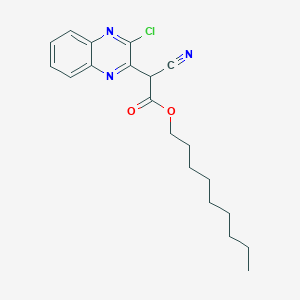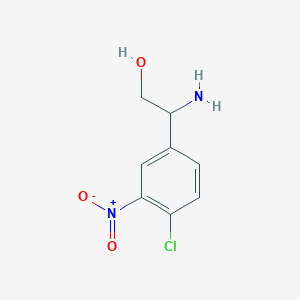![molecular formula C6H3BrClN3 B13550886 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction yields 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which can then be further reacted with halogenated derivatives under phase transfer catalysis conditions to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (t-BAB) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[4,5-b]pyridine scaffold can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated derivatives, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like DMF and catalysts such as potassium carbonate and tetrabutylammonium bromide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a bioisostere in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, thereby affecting cellular signaling pathways . The compound’s ability to form π–π interactions with aromatic amino acids in proteins contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 6-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
- 7-chloro-6-bromo-3H-imidazo[4,5-b]pyridine
Uniqueness
7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-6-chloro-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3(8)1-9-6-5(4)10-2-11-6/h1-2H,(H,9,10,11) |
InChI Key |
WDHPIYSZLMHZGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=N1)N=CN2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}prop-2-enamide](/img/structure/B13550803.png)




![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13550830.png)
![2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13550836.png)

![4,4,5,5-Tetramethyl-2-[2-(oxan-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13550847.png)
![tert-Butyl ((1S,5S,6R)-3-azabicyclo[3.2.2]nonan-6-yl)carbamate](/img/structure/B13550849.png)




